

A Comparative Guide to Cross-Validated Analytical Methods for Risperidone Mesylate

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Compound of Interest

Compound Name: *Risperidone mesylate*

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The accurate quantification of Risperidone, an atypical antipsychotic, is critical in drug development, quality control, and pharmacokinetic studies. This guide provides a comparative overview of commonly employed analytical methods for **Risperidone mesylate**, with a focus on their cross-validation parameters. The information presented is collated from various validated studies to aid researchers in selecting the most appropriate method for their specific needs.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely used technique for the analysis of Risperidone in bulk drug and pharmaceutical formulations.^{[1][2][3]}^[4] Its high resolving power allows for the separation of Risperidone from its degradation products, making it suitable for stability-indicating assays.^{[1][2][3]}

Comparative Performance of Validated HPLC Methods

Parameter	Method 1	Method 2	Method 3	Method 4	Method 5
Linearity Range (µg/mL)	10-60[1][3]	20-100[4]	4.0-275.0[5]	500-10000 ng/mL[6]	2-10[7]
Correlation Coefficient (r ²)	0.998[1][3]	0.9971[4]	>0.999[5]	0.9969[6]	0.9982[7]
Accuracy (% Recovery)	Not Specified	97-102%[4]	99.00-101.12%[5]	Not Specified	99.7-100.3% [7]
Precision (%RSD)	Not Specified	<2%	<3.27% (Intra- and Inter-day)[5]	Not Specified	<2% (Intra- and Inter-day)[7]
LOD (µg/mL)	1.79[1][3]	0.17[4]	0.48[5]	0.364[6]	0.25[7]
LOQ (µg/mL)	5.44[1][3]	0.5[4]	1.59[5]	1.103[6]	0.75[7]
Detection Wavelength (nm)	280[1][3]	234[4]	274[5]	235[6]	254[7]

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is a representative example of a stability-indicating HPLC method for Risperidone analysis.

- Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
- Chromatographic Column: Symmetry C18 column (250 mm x 4.6 mm, 5 µm particle size).[1]
- Mobile Phase: A mixture of methanol and acetonitrile (80:20, v/v).[1]
- Flow Rate: 1.0 mL/min.[1][2][4]

- Detection Wavelength: 280 nm.[1][3][8]
- Injection Volume: 20 μ L.[4]
- Standard Solution Preparation: A stock solution of Risperidone is prepared by dissolving the standard substance in the mobile phase to achieve a known concentration (e.g., 100 μ g/mL). Working standards are prepared by further dilution of the stock solution.[4]
- Sample Preparation: For tablet analysis, a number of tablets are weighed and finely powdered. A quantity of powder equivalent to a specific amount of Risperidone is weighed, dissolved in the mobile phase, sonicated, and filtered.[4]
- Forced Degradation Studies: To establish the stability-indicating nature of the method, the drug is subjected to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress.[1][2][3]

UV-Visible Spectrophotometry

UV-Visible Spectrophotometry offers a simpler and more cost-effective alternative for the quantification of Risperidone.[8][9] This method is often employed for routine quality control analysis of the bulk drug and formulations where the separation of degradation products is not a primary concern.

Comparative Performance of Validated UV-Spectrophotometric Methods

Parameter	Method 1	Method 2
Linearity Range (µg/mL)	2-6[8]	0.1-10[9]
Correlation Coefficient (r ²)	>0.99[8]	>0.999[9]
Accuracy (% Recovery)	102 ± 0.188[8]	98-102%[9]
Precision (%RSD)	Not Specified	<2%[9]
LOD (µg/mL)	1.012[8]	Not Specified
LOQ (µg/mL)	3.036[8]	Not Specified
Detection Wavelength (λ _{max} , nm)	280[8]	275-280[9]
Solvent	Not Specified	Methanol or 0.1N HCl[9]

Experimental Protocol: UV-Spectrophotometric Method

- Instrumentation: A UV-Visible Spectrophotometer.
- Solvent: Methanol is a commonly used solvent due to its ability to provide good solubility and stable spectral characteristics.[9]
- Preparation of Standard Solution: A stock solution of Risperidone is prepared by dissolving a known weight of the standard in the chosen solvent. A series of dilutions are then made to prepare working standards within the linear range.
- Sample Preparation: For pharmaceutical formulations, a quantity of the powdered tablet equivalent to a specific amount of Risperidone is dissolved in the solvent, sonicated to ensure complete dissolution, and then filtered. The filtrate may be further diluted to fall within the concentration range of the calibration curve.
- Measurement: The absorbance of the standard and sample solutions is measured at the wavelength of maximum absorbance (λ_{max}), which is typically around 280 nm for Risperidone.[8][9]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is another valuable technique for the analysis of Risperidone, offering the advantage of high sample throughput and low solvent consumption. It can also be employed as a stability-indicating method.[\[10\]](#)

Performance of a Validated HPTLC Method

Parameter	Value
Linearity Range (ng/spot)	100-700 [10]
Correlation Coefficient (r^2)	0.996 [10]
Accuracy (% Recovery)	99.08-99.95% [10]
Precision (%RSD)	<1.0% (Intraday), <2.0% (Interday) [10]
LOD (ng/spot)	46.56 [10]
LOQ (ng/spot)	141.12 [10]
Detection Wavelength (nm)	279 [10]

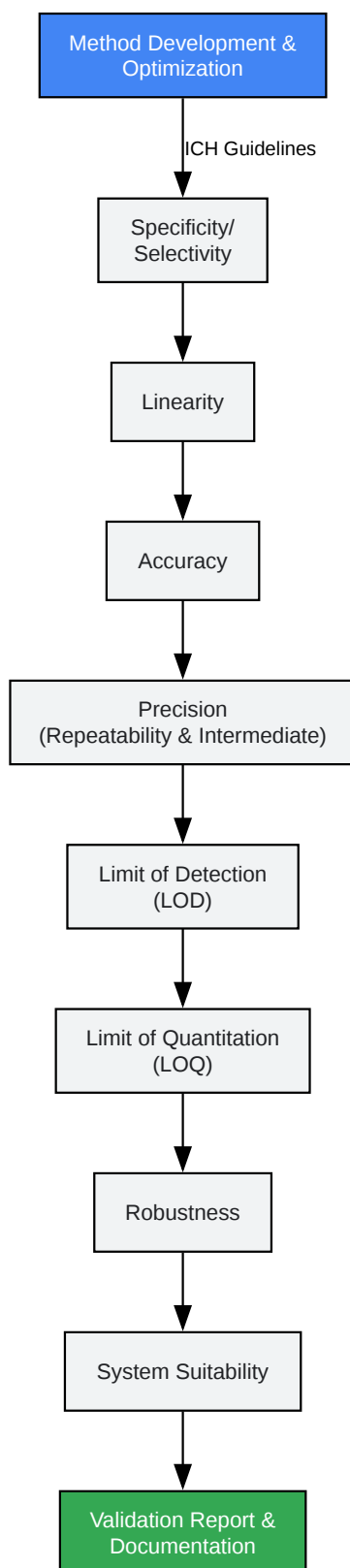
Experimental Protocol: Stability-Indicating HPTLC Method

- Instrumentation: HPTLC system including a sample applicator, developing chamber, and a densitometric scanner.
- Stationary Phase: Pre-coated silica gel 60F-254 HPTLC plates.[\[10\]](#)
- Mobile Phase: A mixture of acetonitrile and triethylamine (5:0.2 v/v).[\[10\]](#)
- Application: Standard and sample solutions are applied to the HPTLC plate as bands.
- Development: The plate is developed in a chamber saturated with the mobile phase.

- Detection: After development, the plate is dried, and the bands are scanned densitometrically at 279 nm.[\[10\]](#)

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its suitability for its intended purpose.



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Caption: A typical workflow for analytical method validation.

Conclusion

The choice of an analytical method for **Risperidone mesylate** depends on the specific requirements of the analysis. HPLC methods, particularly those that are stability-indicating, are ideal for research and development and for the analysis of samples containing potential impurities or degradants. UV-Visible spectrophotometry provides a simple, rapid, and cost-effective solution for routine quality control of the pure drug and its formulations. HPTLC offers a high-throughput alternative, also capable of stability-indicating analysis. The data presented in this guide, compiled from various validated methods, should serve as a valuable resource for researchers in selecting and implementing the most suitable analytical strategy for their work with Risperidone.

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